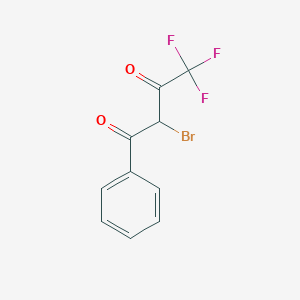
Bis(3-nitrophenyl) pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-nitrophenyl) pentanedioate is an organic compound characterized by the presence of two 3-nitrophenyl groups attached to a pentanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-nitrophenyl) pentanedioate typically involves the esterification of pentanedioic acid with 3-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-nitrophenyl) pentanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Reduction: Formation of bis(3-aminophenyl) pentanedioate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(3-nitrophenyl) pentanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(3-nitrophenyl) pentanedioate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis under physiological conditions. These interactions can modulate various biochemical pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-nitrophenyl) pentanedioate
- Bis(2-nitrophenyl) pentanedioate
- Bis(3-nitrophenyl) butanedioate
Uniqueness
Bis(3-nitrophenyl) pentanedioate is unique due to the specific positioning of the nitro groups on the 3-position of the phenyl rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Eigenschaften
CAS-Nummer |
130912-21-9 |
|---|---|
Molekularformel |
C17H14N2O8 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
bis(3-nitrophenyl) pentanedioate |
InChI |
InChI=1S/C17H14N2O8/c20-16(26-14-6-1-4-12(10-14)18(22)23)8-3-9-17(21)27-15-7-2-5-13(11-15)19(24)25/h1-2,4-7,10-11H,3,8-9H2 |
InChI-Schlüssel |
MHJFESMNSZYPLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)CCCC(=O)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


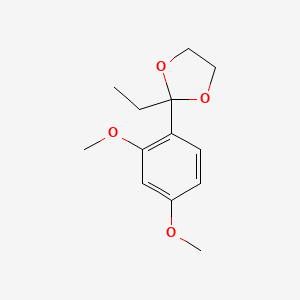
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)

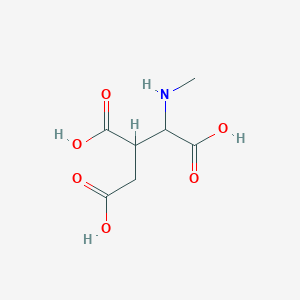
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
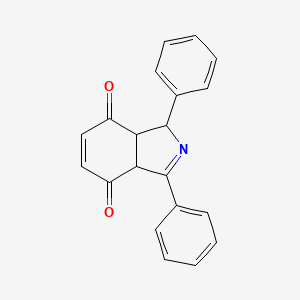
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)
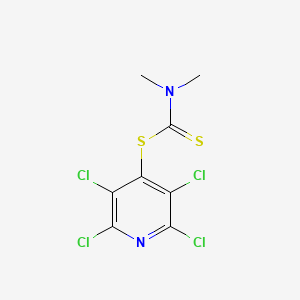

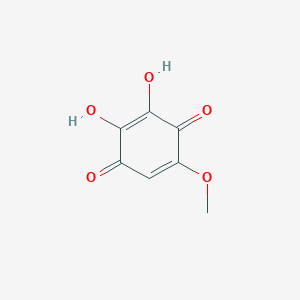
silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
